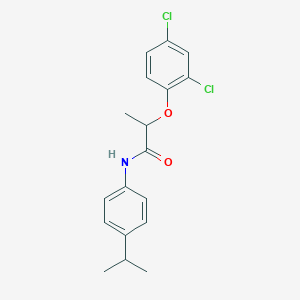
2-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)propanamide, commonly known as diclofop-methyl, is a widely used herbicide that belongs to the chemical family of aryloxyphenoxypropionates. It is primarily used to control annual and perennial grass weeds in various crops, including wheat, barley, and rice. Diclofop-methyl has gained popularity due to its high efficacy, cost-effectiveness, and low toxicity to non-target organisms.
作用機序
Diclofop-methyl works by inhibiting the synthesis of fatty acids in the target plant, which leads to the disruption of cell membrane integrity and ultimately, the death of the plant. It specifically targets the enzyme acetyl-CoA carboxylase, which is involved in the first step of fatty acid synthesis.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to non-target organisms, including humans. However, it can cause skin irritation and eye damage upon contact. In plants, diclofop-methyl can cause stunted growth, chlorosis, and necrosis. It has also been shown to affect the photosynthetic activity of plants by reducing the efficiency of photosystem II.
実験室実験の利点と制限
Diclofop-methyl is a widely used herbicide in lab experiments due to its high efficacy and low cost. It is also relatively easy to handle and store. However, its use in lab experiments is limited by its specificity for grass weeds and its potential to cause environmental harm if not used properly.
将来の方向性
There are several future directions for diclofop-methyl research. One area of interest is the development of diclofop-methyl derivatives with improved herbicidal properties and reduced toxicity to non-target organisms. Another area of interest is the investigation of diclofop-methyl's potential use in medicine and biotechnology. Additionally, further research is needed to understand the long-term effects of diclofop-methyl on the environment and non-target organisms.
In conclusion, diclofop-methyl is a widely used herbicide that has gained popularity due to its high efficacy, cost-effectiveness, and low toxicity to non-target organisms. Its mechanism of action involves the inhibition of fatty acid synthesis in the target plant, which leads to its death. While it has been extensively studied for its herbicidal properties, there is also potential for diclofop-methyl to be used in other fields, such as medicine and biotechnology. However, further research is needed to fully understand its effects on the environment and non-target organisms.
合成法
Diclofop-methyl is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenol sodium salt. In the second step, 4-isopropylphenylacetic acid is esterified with methanol in the presence of a catalyst to form methyl 4-isopropylphenylacetate. The third step involves the reaction of methyl 4-isopropylphenylacetate with 2,4-dichlorophenol sodium salt to form diclofop-methyl.
科学的研究の応用
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. Scientists have also explored its potential use in other fields, such as medicine and biotechnology. Diclofop-methyl has been found to have antimicrobial activity against various bacteria and fungi. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
特性
分子式 |
C18H19Cl2NO2 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-11(2)13-4-7-15(8-5-13)21-18(22)12(3)23-17-9-6-14(19)10-16(17)20/h4-12H,1-3H3,(H,21,22) |
InChIキー |
XDUFQZONFKHCMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




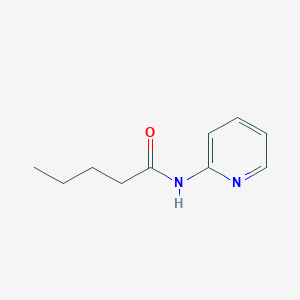
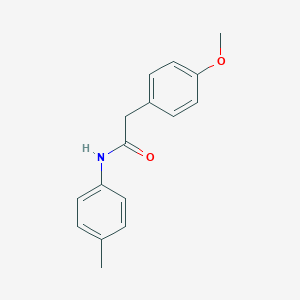



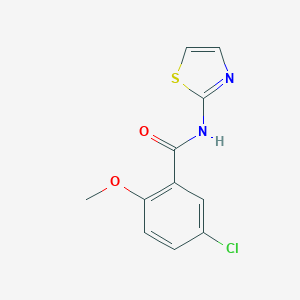
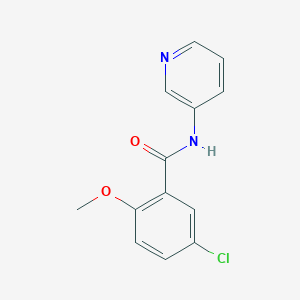
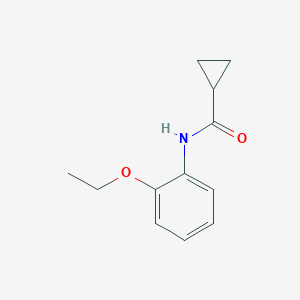
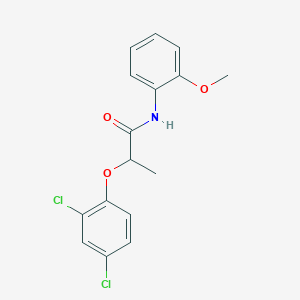
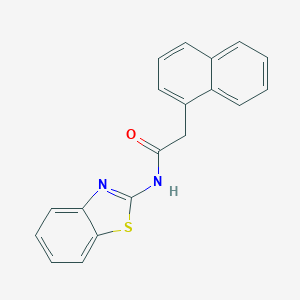
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)

